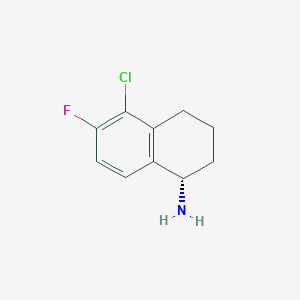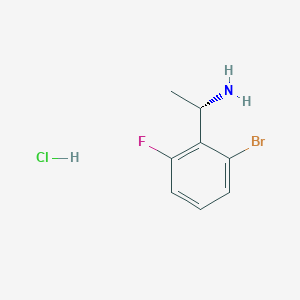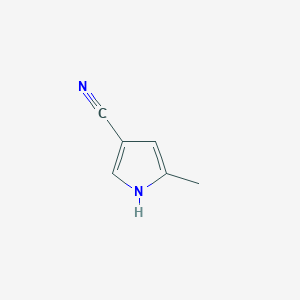
5-methyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The compound’s molecular formula is C6H6N2, and it is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-5-methylpyridine with sodium cyanide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrrole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The final product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid) are employed under controlled conditions.
Major Products
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: 5-methyl-1H-pyrrole-3-amine.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
5-methyl-1H-pyrrole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s nitrile group can also participate in hydrogen bonding and other interactions with target proteins, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrole-3-carbonitrile: Lacks the methyl group at the 5-position.
5-methyl-1H-pyrrole-2-carbonitrile: The nitrile group is located at the 2-position instead of the 3-position.
1H-pyrrole-2-carbonitrile: Lacks the methyl group and has the nitrile group at the 2-position.
Uniqueness
5-methyl-1H-pyrrole-3-carbonitrile is unique due to the presence of both a methyl group at the 5-position and a nitrile group at the 3-position. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C6H6N2 |
|---|---|
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
5-methyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2/c1-5-2-6(3-7)4-8-5/h2,4,8H,1H3 |
Clave InChI |
KDUPXCBAPFYOAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


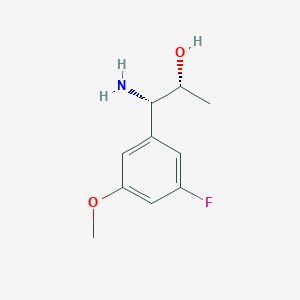
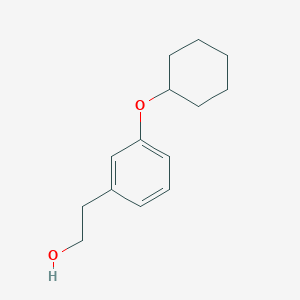
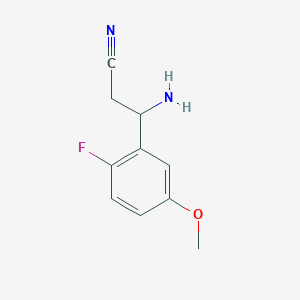
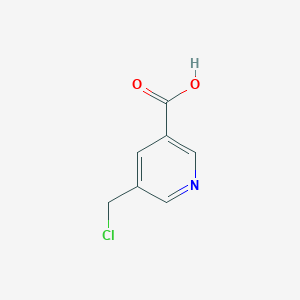


![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)
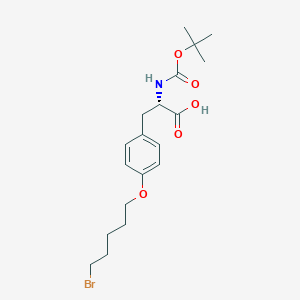

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
